(S)-Canocapavir -

(S)-Canocapavir

Catalog Number: EVT-14040888
CAS Number:
Molecular Formula: C27H21BrFN5O3
Molecular Weight: 562.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Canocapavir, also known as ZM-H1505R, is a novel antiviral compound designed specifically to target the hepatitis B virus (HBV). It belongs to a class of drugs known as capsid assembly modulators, which play a crucial role in disrupting the viral replication cycle by interfering with the assembly of the HBV core protein. This compound has shown promising results in clinical trials, particularly in its ability to reduce viral load and improve safety profiles in patients with chronic hepatitis B.

Source and Classification

(S)-Canocapavir is classified as a capsid assembly modulator of the empty type (CAM-E). This classification indicates that it promotes the formation of non-functional HBV capsids that lack viral genetic material, thereby inhibiting the replication process of the virus. The compound's unique pyrazole structure distinguishes it from other capsid assembly modulators, which can be categorized into two classes: Class I (CAM-A) and Class II (CAM-E) .

Synthesis Analysis

The synthesis of (S)-Canocapavir involves several key steps that utilize organic chemistry techniques to construct its pyrazole-based structure. While specific synthetic routes are proprietary, general methods for synthesizing such compounds typically include:

  • Formation of Pyrazole Ring: This involves the condensation of appropriate hydrazine derivatives with carbonyl compounds.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's binding affinity and selectivity for the HBV core protein.
  • Purification: Techniques such as crystallization or chromatography are employed to isolate and purify the final product.

Technical details regarding yield percentages, reaction conditions, and catalysts used in these processes are often documented in patent literature or pharmaceutical research publications.

Molecular Structure Analysis

(S)-Canocapavir features a distinctive molecular structure characterized by its pyrazole core. The molecular formula is C₁₄H₁₈N₄O₂S, and its molecular weight is approximately 302.38 g/mol. The structural representation includes:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Substituents: Various alkyl and functional groups that enhance its pharmacological properties.
Chemical Reactions Analysis

(S)-Canocapavir undergoes several chemical reactions relevant to its mechanism of action against HBV:

  • Binding to Core Protein: The compound binds specifically to the HBV core protein, leading to misassembly of capsids.
  • Formation of Empty Capsids: This misassembly results in the production of empty capsids that cannot encapsidate viral RNA or DNA, effectively reducing viral replication.

The detailed kinetics of these reactions can be studied through in vitro assays measuring binding affinity and capsid formation efficiency.

Mechanism of Action

The mechanism by which (S)-Canocapavir exerts its antiviral effects involves several critical steps:

  1. Binding: The compound binds to a novel site on the HBV core protein.
  2. Capsid Assembly Disruption: This binding alters the normal assembly pathway of HBV capsids, leading to the formation of non-functional capsids.
  3. Reduction in Viral Load: As a result, there is a decrease in encapsidated pregenomic RNA and DNA, ultimately leading to lower levels of circulating virus in infected individuals.

Data from clinical studies indicate that treatment with (S)-Canocapavir results in significant declines in serum levels of HBV DNA and other viral markers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed for formulation development.
  • Reactivity: The presence of functional groups may influence reactivity with biological targets.

Relevant studies have characterized these properties through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications

(S)-Canocapavir has significant potential applications in treating chronic hepatitis B virus infections. Its primary scientific uses include:

  • Antiviral Therapy: As part of combination therapy regimens for chronic hepatitis B patients.
  • Research Tool: Utilized in laboratory settings to study HBV biology and capsid assembly dynamics.

Clinical trials have demonstrated its efficacy and safety profile, making it a candidate for further development as a therapeutic agent against HBV .

Virological Context of Hepatitis B Virus (HBV) and Therapeutic Targeting

HBV Replication Cycle and Core Protein (HBc) Dynamics

Hepatitis B Virus (HBV) is a hepatotropic DNA virus replicating via reverse transcription of pregenomic RNA (pgRNA) within nucleocapsids. The core protein (HBc), a 183/185-residue polypeptide (genotype-dependent), comprises an N-terminal assembly domain (NTD, residues 1–140) and a C-terminal domain (CTD, residues 150–183/185) connected by a conserved linker region (residues 141–149) [2] [5]. The NTD mediates dimerization and self-assembly into icosahedral capsids, while the CTD’s arginine-rich motifs regulate pgRNA packaging and viral DNA synthesis through phosphorylation-dependent conformational changes [2] [8].

HBc drives capsid assembly by forming dimers that oligomerize around pgRNA and polymerase complexes. A hydrophobic pocket at the dimer-dimer interface serves as a critical allosteric site for Core Protein Allosteric Modulators (CpAMs) [2] [5]. (S)-Canocapavir binds this pocket, disrupting HBc polymerization kinetics and pgRNA encapsidation. This results in non-infectious "empty" capsids devoid of genetic material, effectively halting viral replication [2] [4].

The Linker Region as a Conformational Switch

Recent studies highlight the HBc linker’s virological significance. Its sequence resembles a PP2A phosphatase regulatory subunit binding motif, suggesting a role in modulating HBc phosphorylation states [2] [5]. (S)-Canocapavir uniquely induces a conformational shift exposing the linker’s C-terminus on capsid surfaces. This exposure—mimicked by the V124W HBc mutation—alters interactions with host factors (e.g., Alix protein) and viral envelope proteins, impairing virion assembly and secretion [2] [4] [5].

Table 1: Key Functional Domains of HBV Core Protein (HBc)

DomainResiduesFunctionImpact of (S)-Canocapavir
N-Terminal (NTD)1–140Capsid assembly via dimerizationBinds hydrophobic pocket; induces aberrant capsid assembly
Linker Region141–149Regulates phosphorylation; recruits PP2A; modulates secretionInduces conformational exposure; disrupts envelopment
C-Terminal (CTD)150–183/185pgRNA packaging via phosphorylation-dependent nucleic acid bindingIndirectly affects CTD accessibility via allostery

Role of Capsid Assembly in Viral Persistence and cccDNA Maintenance

Capsid assembly is pivotal for HBV persistence. Mature nucleocapsids deliver relaxed circular DNA (rcDNA) to the nucleus, replenishing the covalently closed circular DNA (cccDNA) pool—the episomal transcriptional template resistant to current antivirals [2] [8] [10]. cccDNA persistence underlies chronic infection, driving viral rebound after therapy cessation.

(S)-Canocapavir exerts multimodal suppression:

  • cccDNA Synthesis Block: By preventing pgRNA encapsidation, it depletes rcDNA-containing nucleocapsids available for nuclear recycling [2] [8].
  • Empty Capsid Accumulation: Treatment increases cytoplasmic empty capsids, diverting HBc from functional assembly [2] [5].
  • Secretion Inhibition: It disrupts HBc-Large Surface Protein (LHBs) interactions, reducing empty virion secretion by >90% in vitro. Overexpression of Alix—a host ESCRT-associated protein—partially rescues this defect, implicating altered capsid trafficking [2] [4].

Capsid Assembly Modulators (CpAMs): Mechanism Classification

CpAMs are classified by capsid morphology:

  • Type I (CAM-A): e.g., Bay 41-4109. Misdirect assembly into non-capsid polymers, triggering HBc degradation.
  • Type II (CAM-E): e.g., JNJ-6379. Accelerate normal-shaped but genome-empty capsid formation.(S)-Canocapavir is a novel CAM-E subtype with a pyrazole scaffold [2] [5] [8]. Unlike classical CAM-Es, its linker-specific allostery additionally blocks virion egress—a mechanism absent in other CpAMs [4] [5].

Table 2: Comparing CpAM Classes and (S)-Canocapavir

FeatureType I (CAM-A)Type II (CAM-E)(S)-Canocapavir
Representative AgentsBay 41-4109, GLS4NVR3-778, JNJ-6379ZM-H1505R
Capsid MorphologyAberrant polymersEmpty "normal" capsidsEmpty capsids with exposed linker
Primary Antiviral EffectHBc degradationpgRNA packaging blockPackaging block + secretion inhibition
Linker Conformational ChangeNoNoYes (V124W mimicry)

Limitations of Current Nucleos(t)ide Analog Therapies and Interferon-α

Conventional HBV therapies include nucleos(t)ide analogs (NAs) and pegylated interferon-α (PEG-IFNα):

  • NAs (e.g., Entecavir, Tenofovir): Potent HBV DNA polymerase inhibitors suppressing viral replication >6-log10 in serum. Key limitations:
  • Minimal impact on cccDNA or HBsAg levels (<1% annual HBsAg clearance) [7] [8].
  • Require lifelong adherence; rebound occurs upon cessation.
  • PEG-IFNα: Immunomodulator enhancing HBsAg seroclearance (~10% with NA combinations). Key limitations:
  • Systemic toxicity (e.g., cytopenias, depression) limits use [7].
  • Anti-PEG antibodies reduce efficacy over time [7].

(S)-Canocapavir addresses these gaps by directly targeting capsid assembly—a node upstream of polymerase activity. Phase Ib data show 28-day monotherapy reduces:

  • HBV DNA by –2.75 log10 IU/mL (200 mg dose)
  • pgRNA by –2.34 log10 copies/mL [8]

This underscores its potential to deepen antiviral responses alongside NAs, targeting both replication and antigen production.

Table 3: Comparing HBV Therapeutics and (S)-Canocapavir

Therapeutic ClassMechanismImpact on cccDNA/HBsAg(S)-Canocapavir Advantage
Nucleos(t)ide AnalogsPolymerase inhibitionMinimal reductionTargets capsid assembly; depletes cccDNA source
PEG-IFNαImmune activationModerate HBsAg reductionDirect antiviral effect without immunotoxicity
CpAMsCapsid assembly modulationModerate pgRNA/HBcrAg reductionMultimodal: packaging + secretion block

Properties

Product Name

(S)-Canocapavir

IUPAC Name

(2S)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one

Molecular Formula

C27H21BrFN5O3

Molecular Weight

562.4 g/mol

InChI

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m0/s1

InChI Key

YGPZZDKSASSELG-SANMLTNESA-N

Canonical SMILES

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Isomeric SMILES

C1C(=O)N([C@@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.